Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560078
InChI: InChI=1S/C16H15ClO4/c1-19-14-8-5-12(16(18)20-2)9-15(14)21-13-6-3-11(10-17)4-7-13/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C16H15ClO4
Molecular Weight: 306.74 g/mol

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate

CAS No.:

Cat. No.: VC16560078

Molecular Formula: C16H15ClO4

Molecular Weight: 306.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate -

Specification

Molecular Formula C16H15ClO4
Molecular Weight 306.74 g/mol
IUPAC Name methyl 3-[4-(chloromethyl)phenoxy]-4-methoxybenzoate
Standard InChI InChI=1S/C16H15ClO4/c1-19-14-8-5-12(16(18)20-2)9-15(14)21-13-6-3-11(10-17)4-7-13/h3-9H,10H2,1-2H3
Standard InChI Key IKOAHSYULAVRDZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)CCl

Introduction

Chemical Structure and Nomenclature

The molecular structure of methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate comprises a central benzene ring substituted at the 3-position with a phenoxy group bearing a chloromethyl moiety and at the 4-position with a methoxy group. The ester functional group (-COOCH₃) occupies the 1-position. The systematic IUPAC name reflects this substitution pattern:

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate

  • Molecular Formula: C₁₆H₁₅ClO₄ (inferred from structural analogs )

  • Molecular Weight: 306.74 g/mol (calculated)

  • CAS Registry Number: 308804-89-9

The chloromethyl group (-CH₂Cl) introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the methoxy group (-OCH₃) contributes to electron-donating effects, influencing the compound’s solubility and stability .

Physicochemical Properties

The compound’s properties are critical for its handling and application:

PropertyValue/DescriptionSource
Boiling PointNot experimentally determined
Melting PointData unavailable
Density~1.3 g/cm³ (estimated)
SolubilitySlightly soluble in organic solvents
Log P (octanol-water)2.44 (calculated consensus)

The calculated Log P value indicates moderate lipophilicity, suggesting preferential solubility in dichloromethane or ethyl acetate over water . Hygroscopicity data from analogous compounds recommend storage under inert gas (e.g., nitrogen) to prevent hydrolysis of the chloromethyl group .

Regulatory and Environmental Impact

Regulatory filings for this compound are scarce, but its chlorinated structure warrants scrutiny under REACH and TSCA frameworks. Key considerations:

  • Persistence: Chlorinated aromatics may bioaccumulate, necessitating biodegradation studies .

  • Waste Disposal: Incineration in EPA-approved facilities with scrubbing systems to capture HCl emissions .

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